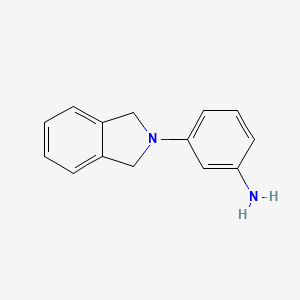

3-(1,3-dihydro-2H-isoindol-2-yl)aniline

描述

Structural classification within isoindoline-aniline hybrid systems

The structural classification of this compound places it within the specialized category of heterocyclic aromatic amines, specifically as an isoindoline-aniline hybrid system. The compound features a bicyclic isoindoline core structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, directly connected to an aniline moiety through a nitrogen-carbon bond. This hybrid architecture distinguishes it from simple aniline derivatives and positions it within the broader family of substituted aromatic amines that exhibit enhanced chemical versatility.

The isoindoline component of the molecule derives from the parent heterocycle isoindoline, which has the molecular formula C₈H₉N and represents a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom in isoindoline occupies the 2-position of the five-membered ring, distinguishing it from the related indoline structure where nitrogen is positioned at the 1-position. This positional difference creates unique electronic properties and reactivity patterns that directly influence the behavior of this compound.

The aniline portion of the molecule contributes additional structural complexity through its aromatic amine functionality. Aniline, with the formula C₆H₅NH₂, consists of a phenyl group attached to an amino group and represents the simplest aromatic amine. In aniline, the carbon-nitrogen bond length measures 1.41 Ångströms, compared to 1.47 Ångströms for cyclohexylamine, indicating partial π-bonding between the aromatic carbon and nitrogen atoms. This conjugation effect influences the electronic properties of the hybrid molecule and affects its reactivity patterns in various chemical transformations.

The hybrid nature of this compound creates a molecular system with dual aromatic character, where both the isoindoline and aniline components contribute to the overall electronic structure. This structural duality enables the compound to participate in diverse chemical reactions, including oxidation reactions at the nitrogen centers, nucleophilic substitution reactions at the aromatic positions, and various coupling reactions that can extend the molecular framework. The presence of multiple nitrogen atoms within the structure also provides opportunities for hydrogen bonding interactions and metal coordination, expanding the potential applications of this compound in materials science and catalysis.

Historical development of isoindoline derivatives in organic chemistry

The historical development of isoindoline derivatives in organic chemistry spans more than a century, with the parent isoindole compound having been known since the early 1900s. The isoindole structure, consisting of a fused benzopyrrole ring system, constitutes the regioisomer of the more abundant 1H-indole heterocycle and has attracted significant scientific attention due to its presence in numerous natural and pharmaceutical compounds.

Early research in isoindoline chemistry focused primarily on the synthesis and characterization of the basic heterocyclic framework. The fully reduced member of the isoindole family, termed isoindoline (2,3-dihydro-1H-isoindole), emerged as a key intermediate in the preparation of more complex derivatives. Formal oxidation of isoindoline to the 10π-electron system produces isoindole itself, though this compound typically requires stabilization through embedding in extended π-systems due to its labile ortho-quinoid structure.

The incorporation of additional functional groups led to the development of isoindolinone (1,3-dihydro-2H-isoindole-1-one) and phthalimide (1,3-dihydro-2H-isoindole-1,3-dione) derivatives, which demonstrated enhanced stability and diverse biological activities. These compounds became important scaffolds in medicinal chemistry, with several structures being explored and developed into promising drug conjugates. The versatility of the isoindoline framework in accommodating various substituents and functional groups established it as a privileged structure in pharmaceutical research.

Advances in synthetic methodology significantly enhanced the accessibility of isoindoline derivatives throughout the latter half of the 20th century. The development of palladium-catalyzed cross-coupling reactions revolutionized the preparation of complex isoindoline-containing molecules. These catalytic methods enabled the formation of carbon-nitrogen bonds with high efficiency and selectivity, facilitating the synthesis of compounds like this compound through controlled coupling reactions between isoindoline precursors and aryl halides.

Recent developments in isoindoline chemistry have focused on the design and synthesis of hybrid systems that combine the isoindoline framework with other pharmacologically relevant structures. The emergence of isoindoline-1,3-dione-N-benzyl pyridinium hybrids as potential anti-Alzheimer agents represents a significant advancement in this field. These compounds demonstrated potent inhibitory activity against acetylcholinesterase, with IC₅₀ values ranging from 2.1 to 7.4 micromolar, significantly outperforming established drugs like rivastigmine.

The development of efficient synthetic routes for bioactive isoindolinone derivatives containing continuous quaternary carbons has opened new avenues for drug discovery. Rhodium(II)-catalyzed reactions involving intermolecular hydroxyl transfer have enabled the construction of sterically challenging molecular architectures with yields up to 89%. These methodological advances have expanded the chemical space accessible to medicinal chemists working with isoindoline-based scaffolds.

Significance in heterocyclic compound research

The significance of this compound in heterocyclic compound research extends across multiple dimensions of contemporary chemical science. Heterocyclic compounds represent the backbone of modern pharmaceutical development, with more than half of all known compounds containing heterocyclic structures. Within this vast chemical space, isoindoline derivatives occupy a particularly important position due to their unique structural features and diverse biological activities.

The compound serves as a valuable model system for understanding the electronic interactions between different heterocyclic and aromatic components within hybrid molecular frameworks. The presence of both isoindoline and aniline functionalities creates opportunities to study how these distinct structural elements influence overall molecular properties, including electronic distribution, conformational preferences, and reactivity patterns. These fundamental studies contribute to the broader understanding of structure-activity relationships in heterocyclic chemistry.

From a synthetic chemistry perspective, this compound represents an important intermediate in the preparation of more complex pharmaceutical targets. The compound can participate in various chemical transformations, including oxidation reactions, nucleophilic substitutions, and palladium-catalyzed coupling reactions. This chemical versatility makes it a valuable building block for the construction of diverse molecular architectures with potential therapeutic applications.

The biological significance of isoindoline derivatives has been demonstrated across numerous therapeutic areas. Compounds containing isoindoline scaffolds have shown promising activities as anticancer agents, with some derivatives exhibiting potent antiproliferative properties against various cancer cell lines. The N-benzyl isoindole derivatives have demonstrated particular efficacy against adenocarcinoma cells, with IC₅₀ values in the range of 114-116 micromolar. These findings highlight the potential of isoindoline-based compounds as leads for anticancer drug development.

The antimicrobial properties of isoindoline derivatives further underscore their significance in pharmaceutical research. Various synthetic isoindoline compounds have demonstrated remarkable antibacterial activity against important pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives have achieved minimum inhibitory concentrations below 0.025 micrograms per milliliter against these organisms, indicating potent antimicrobial effects.

Research into the mechanism of action of isoindoline derivatives has revealed their potential to interact with multiple biological targets. The compounds may function through enzyme inhibition, particularly affecting acetylcholinesterase and other key metabolic enzymes. Additionally, some derivatives have demonstrated neuroprotective effects against hydrogen peroxide-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative disease treatment.

The structural features of this compound position it within the broader context of natural product chemistry, where isoindoline-containing molecules appear in various biologically active compounds. Natural products featuring isoindoline scaffolds include indolocarbazoles, cytochalasan alkaloids, and various meroterpenoids, many of which exhibit potent biological activities. The study of synthetic compounds like this compound contributes to understanding the structure-activity relationships governing the biological properties of these natural products.

The compound also holds significance in materials science applications, where heterocyclic structures are increasingly important for the development of organic semiconductors, light-emitting diodes, and other electronic devices. The extended conjugation possible through the isoindoline-aniline framework may contribute to interesting optoelectronic properties, making such compounds valuable for advanced materials research.

属性

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTTYJQILUUYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653390 | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-98-8 | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline typically involves the reaction of isoindoline derivatives with aniline under specific conditions. One common method is the condensation reaction between isoindoline and aniline in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

3-(1,3-dihydro-2H-isoindol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2, OH) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated isoindoline derivatives.

Substitution: Various substituted aniline derivatives.

科学研究应用

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that 3-(1,3-dihydro-2H-isoindol-2-yl)aniline exhibits potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Specific areas of interest include:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell growth. For instance, cytotoxicity assays conducted on MCF7 (breast cancer) and A549 (lung cancer) cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In microbial inhibition tests, it exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Escherichia coli.

Biological Studies

Enzyme Interaction Studies

The compound serves as a valuable probe in biochemical pathways and molecular mechanisms. It is used to study interactions with enzymes and receptors, contributing to the understanding of various metabolic processes.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Industrial Applications

The compound's unique chemical properties also make it suitable for industrial applications. It may be utilized in the development of new materials or as a precursor for synthesizing other complex molecules.

作用机制

The mechanism of action of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Key Features

- Core Structure : The molecule comprises a benzene ring (aniline) linked to a 1,3-dihydro-2H-isoindole ring, a partially saturated bicyclic system.

- Functional Groups : A primary amine (–NH₂) on the benzene ring and a secondary amine in the isoindole ring.

Comparison with Structurally Similar Compounds

Phthalimide Derivatives with Nitrate Esters

Examples :

- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1)

- 3-(1,3-Dioxo-isoindol-2-yl)benzyl nitrate (C3)

Structural Differences :

- Oxidation State : These compounds feature a fully oxidized isoindole (1,3-dioxo group) compared to the partially saturated isoindole in the target compound.

- Substituents: Nitrate ester (–ONO₂) groups are attached via methyl or benzyl spacers.

Pharmacological Data :

- Mutagenicity (Ames Test) : C1–C6 derivatives showed mutagenic potency ranging from 0–4,803 revertants/μmol , with meta-substituted analogs (e.g., C3) exhibiting lower mutagenicity due to steric and electronic effects .

- Genotoxicity (Micronucleus Test): All C1–C6 compounds induced <6 micronucleated reticulocytes (MNRET)/1,000 cells in mice, significantly safer than hydroxyurea (HU), which caused 7.8–33.7 MNRET/1,000 cells .

Lenalidomide (REVLIMID®)

Structure: 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione. Key Differences:

- Additional Moieties : A piperidine-2,6-dione ring replaces the aniline group, and the isoindole is fully oxidized (1-oxo).

- Pharmacology: Lenalidomide is an FDA-approved immunomodulatory drug for multiple myeloma, leveraging antiangiogenic and antineoplastic properties. Its safety profile is superior to thalidomide, with reduced teratogenicity .

Substituted Anilines with Heterocycles

Examples :

Comparison :

- Solubility and Reactivity : The imidazole and indole rings alter electronic properties, affecting solubility and binding affinity.

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Mutagenicity (Revertants/μmol) | Genotoxicity (MNRET/1,000 cells) |

|---|---|---|---|---|---|

| 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | Dihydroisoindole + Aniline | –NH₂ (aniline) | 196.25 | Not reported | Not reported |

| C1 (Phthalimide methyl nitrate) | 1,3-Dioxoisoindole | –CH₂ONO₂ | ~238.2 | 0–4,803 | <6 |

| Lenalidomide | 1-Oxoisoindole + Piperidine | –NH₂ (isoindole), piperidine-dione | 259.3 | Non-mutagenic | Clinically safe |

| 3-(1-Butylimidazol-2-yl)aniline | Imidazole + Aniline | –C₄H₉ (imidazole) | 215.3 | Not reported | Not reported |

Table 2: Key Structural Variations

| Feature | Target Compound | C1–C6 Derivatives | Lenalidomide |

|---|---|---|---|

| Isoindole Oxidation | Dihydro (no ketones) | Dioxo (1,3-ketones) | 1-Oxo (single ketone) |

| Aromatic Substituent | –NH₂ (aniline) | –ONO₂ (nitrate ester) | –NH₂ (isoindole) |

| Additional Rings | None | None | Piperidine-2,6-dione |

Research Findings and Implications

- Safety Profiles : Phthalimide derivatives with meta-substituted nitrate esters (e.g., C3) exhibit reduced mutagenicity, making them promising candidates for sickle cell disease treatment .

- Therapeutic Potential: The primary amine in this compound could serve as a scaffold for developing safer analogs by incorporating steric spacers or modifying oxidation states.

- Synthetic Accessibility : and highlight methods for synthesizing isoindole derivatives, suggesting feasible routes for optimizing the target compound .

生物活性

3-(1,3-dihydro-2H-isoindol-2-yl)aniline is an organic compound with significant biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2. It features an isoindoline ring attached to an aniline moiety, which contributes to its unique biochemical properties. The compound is classified within the phthalimide class of organic compounds, known for their diverse biological activities.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity. For instance, it can act as an inhibitor of protein kinases by binding to their active sites.

- Cell Signaling Modulation : It affects cellular signaling pathways, which can alter gene expression and cellular metabolism. This modulation can lead to significant changes in cell function and viability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens and shown effectiveness in inhibiting bacterial growth. This property is particularly relevant in the context of developing new antibiotics .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It has been evaluated for its ability to inhibit inflammatory pathways and reduce markers of inflammation in vitro and in vivo .

Antitumor Activity

There is emerging evidence that this compound may possess antitumor properties. Studies have indicated its potential to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Case Studies and Research Findings

- Alzheimer's Disease Models : In a study exploring the effects of phthalimide derivatives on memory impairments associated with Alzheimer's disease, this compound was found to inhibit acetylcholinesterase (AChE) activity, suggesting potential therapeutic applications in neurodegenerative disorders .

- In Vivo Studies : Research involving animal models demonstrated that this compound could significantly reduce inflammation and pain responses when administered at specific dosages .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-dihydro-2H-isoindol-2-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling aniline derivatives with isoindole precursors. For example, describes a multi-step procedure for analogous compounds, including halogen displacement (e.g., bromohexyl intermediates with sulfonate groups) and subsequent functionalization. Key steps include:

- Nucleophilic substitution : Reacting 2-(6-bromohexyl)isoindole-1,3-dione with sodium sulfite in ethanol yields sulfonated intermediates .

- Acylation/functionalization : Use of sulfonyl chlorides (e.g., XXVb in ) to introduce reactive groups.

- Purification : Crystallization and vacuum drying are critical for isolating pure products.

- Optimization : Varying solvents (ethanol vs. THF), temperature (0°C for controlled reactions), and catalysts (e.g., triphenylphosphine in ) can improve yields.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NH2 signals near δ 5.0 ppm) and confirms substitution patterns .

- LCMS (ESI) : Validates molecular weight (e.g., m/z 295.1 [M+H]+ for intermediates in ) and detects impurities.

- X-ray crystallography (if crystallizable): Resolves 3D structure, as demonstrated for related platinum complexes in .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. used DFT to analyze charge distribution in cyclometalated complexes, a strategy applicable here.

- Transition State Modeling : Simulate reaction pathways (e.g., acylation or alkylation) to identify kinetic barriers, guiding experimental conditions .

Q. How should researchers address contradictions in reaction yields reported across different synthesis protocols?

- Methodological Answer :

- Comparative Analysis : Replicate methods from (sulfonation) and (hydrazine-mediated deprotection) under controlled conditions.

- Statistical DoE (Design of Experiments) : Use tools like Box-Behnken design (as in for aniline degradation) to test variables (temperature, solvent, catalyst loading) and identify dominant factors .

- Yield Discrepancy Table :

| Protocol | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| A | PCl5 | Toluene | 65–70 | |

| B | Hydrazine | DCM | 80–85 |

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability testing (e.g., UV exposure, H2O2 treatment) and monitor via HPLC. modeled aniline migration in soil, adaptable for studying environmental persistence .

- Radical Trapping : Use ESR spectroscopy to detect reactive oxygen species (ROS) involvement, as applied in photocatalytic degradation studies ( ) .

Q. How can researchers validate the compound’s role as an intermediate in pharmaceutical or materials science applications?

- Methodological Answer :

- Derivatization : Synthesize analogues (e.g., acylated or sulfonamide derivatives) and test bioactivity. highlights phthalimides as acylating agents in drug discovery .

- Polymer Integration : Incorporate into monomers for conductive polymers, using techniques like Suzuki coupling (analogous to ’s cyclometalation strategies) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction parameters in large-scale synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, pH, stoichiometry) to maximize yield. ’s Box-Behnken design reduced aniline degradation experiments from 81 to 27 trials .

- Machine Learning : Train algorithms on historical reaction data (e.g., yields, solvent polarity indices) to predict optimal conditions.

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify spectra, as done in for APA synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。